molecular formula C7H7N3O B12867741 Isoxazolo[5,4-c]pyridine-5-methanamine

Isoxazolo[5,4-c]pyridine-5-methanamine

Cat. No.: B12867741
M. Wt: 149.15 g/mol
InChI Key: YMBGKSSGSRQZML-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-c]pyridine-5-methanamine is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-c]pyridine-5-methanamine typically involves the cyclization of 5-aminoisoxazole with electrophilic agents. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) and catalyst-free, one-pot synthesis methods are promising due to their efficiency, cost-effectiveness, and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-c]pyridine-5-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially hydrogenated analogs.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, partially hydrogenated analogs, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Isoxazolo[5,4-c]pyridine-5-methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-c]pyridine-5-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2]oxazolo[5,4-c]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2

InChI Key

YMBGKSSGSRQZML-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CN=C1CN

Origin of Product

United States

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